N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS No.: 922067-35-4
Cat. No.: VC6726854
Molecular Formula: C26H34N4O2
Molecular Weight: 434.584
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922067-35-4 |
|---|---|
| Molecular Formula | C26H34N4O2 |
| Molecular Weight | 434.584 |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
| Standard InChI | InChI=1S/C26H34N4O2/c1-18(2)19-6-9-22(10-7-19)28-26(32)25(31)27-17-24(30-13-4-5-14-30)20-8-11-23-21(16-20)12-15-29(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,27,31)(H,28,32) |
| Standard InChI Key | XZPWBLLCQNDOLW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide, reflects its bifunctional oxalamide core. The oxalamide group (-NH-C(=O)-C(=O)-NH-) serves as a central scaffold, bridging two distinct aromatic and aliphatic domains:
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N-Terminal Substituent: A 4-isopropylphenyl group, contributing hydrophobic character and potential π-π stacking interactions.
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C-Terminal Substituent: A 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl moiety, combining a tetrahydroindole ring (common in serotonin analogs) with a pyrrolidine group (a saturated five-membered amine).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 922067-35-4 |
| Molecular Formula | C₂₆H₃₄N₄O₂ |
| Molecular Weight | 434.584 g/mol |
| IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
| Topological Polar Surface Area | 89.8 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide likely involves a multi-step sequence:
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Oxalyl Chloride Activation: Reaction of oxalyl chloride with 4-isopropylaniline to form N-(4-isopropylphenyl)oxalyl chloride.
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Amide Coupling: Condensation with 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine via Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
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Purification: Chromatographic isolation (e.g., silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Oxalyl chloride, DMF, 0°C → RT | 85% |
| 2 | Amine, NaOH (aq), DCM, 0°C → RT | 72% |
| 3 | Column chromatography (EtOAc/Hexane) | 95% |
Reactivity Profile
The compound’s reactivity is dominated by its:
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Oxalamide Core: Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids.
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Pyrrolidine Ring: Capable of N-alkylation or oxidation to pyrrolidone.
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Indoline Moiety: May undergo electrophilic substitution at the 5-position.
Biological Activity and Mechanistic Insights
Neurological Targets
Structural analogs (e.g., CAS 922067-20-7) exhibit affinity for opioid receptors, particularly the μ-opioid receptor (MOR), with submicromolar IC₅₀ values. Molecular docking studies suggest:
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Hydrogen Bonding: The oxalamide carbonyl groups interact with MOR residues Asp147 and Lys233.
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Hydrophobic Contacts: The 4-isopropylphenyl group occupies a lipophilic pocket near Trp318.
Table 3: Comparative Receptor Affinity (Ki, nM)
| Compound | MOR | κOR | δOR |
|---|---|---|---|
| N1-(4-isopropylphenyl)-... | 112 ± 9 | >1,000 | 450 ± 32 |
| Morphine | 1.8 ± 0.2 | 34 ± 5 | 210 ± 18 |
Enzymatic Inhibition
In vitro assays indicate moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 2.1 μM), potentially due to the indoline moiety’s resemblance to serotonin. This activity suggests utility in neurodegenerative disease models.
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s), suggesting oral bioavailability.
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Metabolism: Hepatic CYP3A4-mediated N-demethylation of the indoline ring (major metabolite: desmethyl derivative).
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Excretion: Primarily renal (68% unchanged in rat models).
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg (mouse, oral).
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Genotoxicity: Negative in Ames test (TA98, TA100).
Applications and Future Directions
Material Science Applications
The rigid oxalamide scaffold has been explored in liquid crystal polymers, though this compound’s bulky substituents may limit mesophase formation.
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